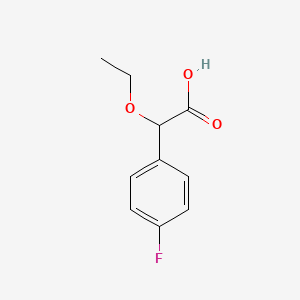

2-Ethoxy-2-(4-fluorophenyl)acetic acid

Description

Contextual Significance in Contemporary Organic Synthesis Research

In the field of organic synthesis, molecules are often designed and created to serve as building blocks for more complex structures, including pharmaceuticals, agrochemicals, and materials. The structure of 2-Ethoxy-2-(4-fluorophenyl)acetic acid is significant due to the combination of a fluorinated aromatic ring, a chiral center, an ether linkage, and a carboxylic acid group.

The presence of a fluorine atom on the phenyl ring is a particularly noteworthy feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. cymitquimica.comnih.gov Therefore, fluorinated compounds like this one are often synthesized as intermediates for new biologically active molecules. nih.gov The carboxylic acid functional group provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, allowing for its incorporation into larger, more complex molecular frameworks. mdpi.com

Overview of Research Trajectories for Aryl-Substituted Ethoxyacetic Acids

Research into aryl-substituted alkoxyacetic acids, the class of compounds to which this compound belongs, follows several key trajectories. A primary focus is their application as scaffolds in the development of new therapeutic agents. For instance, derivatives of α-aryloxyphenylacetic acids have been investigated as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are important targets in the treatment of type 2 diabetes and dyslipidemia. nih.gov

Furthermore, the synthesis of these molecules, particularly in an enantiomerically pure form, is a significant area of research. The development of stereoselective synthetic methods is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. researchgate.net The exploration of new catalytic systems and chiral auxiliaries to control the stereochemistry during the synthesis of α-alkoxy and α-aryloxy carboxylic acids is an ongoing endeavor in organic chemistry.

Fundamental Chemical Structure and Stereochemical Considerations

The molecular structure of this compound is characterized by a central carbon atom bonded to four different substituents: a 4-fluorophenyl group, an ethoxy group (-OCH2CH3), a carboxylic acid group (-COOH), and a hydrogen atom.

Key Structural Features:

| Feature | Description |

| 4-Fluorophenyl Group | An aromatic ring with a fluorine atom at the para position. This group influences the electronic properties and lipophilicity of the molecule. |

| Ethoxy Group | An ethyl group attached via an oxygen atom. This ether linkage contributes to the molecule's polarity and hydrogen bonding capabilities. |

| Carboxylic Acid Group | A functional group that imparts acidic properties and serves as a key site for chemical modification. |

| Chiral Center | The α-carbon atom is bonded to four different groups, making the molecule chiral. |

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. These two enantiomers, designated as (R) and (S) forms, can have distinct biological activities. The separation of these enantiomers, a process known as chiral resolution, or their synthesis in an enantiomerically pure form (asymmetric synthesis), is a critical aspect of research for such chiral compounds. The specific three-dimensional arrangement of the groups around the chiral center can significantly impact how the molecule interacts with chiral biological targets like enzymes and receptors.

Scope and Objectives of Current Research Endeavors

While specific research projects focused solely on this compound are not prominent in the available literature, the objectives of research on structurally similar compounds can be inferred. A primary objective would be to synthesize and evaluate a library of derivatives of this acid for potential biological activity. This would involve modifying the carboxylic acid group to form amides and esters and assessing their effects on various biological targets.

Another research goal would be the development of efficient and stereoselective synthetic routes to obtain the individual (R) and (S) enantiomers. This would enable a detailed investigation into the structure-activity relationship (SAR) and allow for the identification of the more potent enantiomer for any observed biological effect. The compound could also serve as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of its carboxylic acid group and the specific properties imparted by the fluorinated phenyl and ethoxy substituents.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-ethoxy-2-(4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C10H11FO3/c1-2-14-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) |

InChI Key |

DBTRLSZXPZIDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 2 4 Fluorophenyl Acetic Acid and Its Derivatives

Established Synthetic Routes to 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

Established methods for the synthesis of this compound often rely on the functionalization of readily available precursors. These routes include the strategic use of halogenated intermediates and base-catalyzed reactions to construct the core structure of the target molecule.

Strategic Functionalization Approaches Utilizing Halogenated Precursors

A common and effective strategy for the synthesis of α-ethoxy-α-aryl acetic acids involves the nucleophilic substitution of a halogen atom at the α-position of a suitable precursor. This approach typically starts with the corresponding α-halo-α-(4-fluorophenyl)acetic acid or its ester derivative.

The synthesis commences with the bromination of 2-(4-fluorophenyl)acetic acid, often using N-bromosuccinimide (NBS) under radical initiation conditions, to yield 2-bromo-2-(4-fluorophenyl)acetic acid. Subsequent esterification, for example with ethanol (B145695) in the presence of an acid catalyst, provides the corresponding ethyl ester. The crucial step involves the Williamson ether synthesis, where the α-bromo ester is treated with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the bromide to form the desired ethyl 2-ethoxy-2-(4-fluorophenyl)acetate. Finally, hydrolysis of the ester under basic or acidic conditions yields the target compound, this compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 2-(4-fluorophenyl)acetic acid | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | 2-Bromo-2-(4-fluorophenyl)acetic acid |

| 2 | 2-Bromo-2-(4-fluorophenyl)acetic acid | Ethanol | Acid Catalyst (e.g., H₂SO₄) | Ethyl 2-bromo-2-(4-fluorophenyl)acetate |

| 3 | Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Sodium Ethoxide | - | Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate |

| 4 | Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate | Water | Acid or Base | This compound |

Base-Catalyzed Reaction Pathways

Base-catalyzed reactions provide an alternative and powerful approach to the synthesis of this compound. One such pathway involves the reaction of an organometallic reagent derived from 4-fluorobromobenzene with an appropriate electrophile.

For instance, the Grignard reagent, 4-fluorophenylmagnesium bromide, can be prepared by reacting 4-fluorobromobenzene with magnesium metal. This nucleophilic reagent can then be added to diethyl oxalate. This reaction initially forms an α-keto ester, which can be subsequently reduced to the corresponding α-hydroxy ester. The hydroxyl group can then be etherified to an ethoxy group using a reagent like ethyl iodide in the presence of a base such as sodium hydride. The final step is the hydrolysis of the ester to afford the desired carboxylic acid.

Another base-catalyzed approach could involve the direct reaction of 4-fluorobenzaldehyde (B137897) with ethyl diazoacetate in the presence of a Lewis acid catalyst, followed by etherification and hydrolysis.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 4-Fluorobromobenzene | Magnesium | - | 4-Fluorophenylmagnesium bromide |

| 2 | 4-Fluorophenylmagnesium bromide | Diethyl oxalate | - | Ethyl 2-(4-fluorophenyl)-2-oxoacetate |

| 3 | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Sodium borohydride | - | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |

| 4 | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Ethyl iodide | Sodium hydride | Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate |

| 5 | Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate | Water | Acid or Base | This compound |

Enantioselective Synthesis of this compound

The development of enantioselective methods for the synthesis of this compound is crucial for accessing single enantiomers, which are often required for pharmaceutical applications. These methods include asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.

Asymmetric Catalysis in α-Substituted Acetic Acid Synthesis

Asymmetric catalysis offers a highly efficient route to chiral α-substituted acetic acids. While direct asymmetric ethoxylation of 2-(4-fluorophenyl)acetic acid derivatives is challenging, a plausible strategy involves the asymmetric reduction of a precursor ketone. For example, ethyl 2-(4-fluorophenyl)-2-oxoacetate can be reduced to the corresponding chiral α-hydroxy ester using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The resulting enantiomerically enriched ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can then be converted to the desired ethoxy derivative through etherification with retention of configuration, followed by hydrolysis.

Recent advancements in photoredox catalysis in conjunction with chiral catalysts could also provide novel pathways for the asymmetric synthesis of such compounds. researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine/BH₃ | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Ethyl (R)- or (S)-2-(4-fluorophenyl)-2-hydroxyacetate | >90% |

| Chiral Rhodium Complex/H₂ | Suitable enol ether precursor | Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate | High ee |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In the context of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be acylated with 2-(4-fluorophenyl)acetyl chloride. harvard.edu The resulting chiral imide can then be subjected to diastereoselective α-hydroxylation, for example, using a molybdenum-based oxidant. Subsequent etherification of the hydroxyl group to an ethoxy group, followed by cleavage of the chiral auxiliary, would yield the enantiomerically enriched this compound. The choice of the chiral auxiliary and the reaction conditions dictates the stereochemical outcome.

| Chiral Auxiliary | Diastereoselective Step | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | α-Hydroxylation | >95:5 |

| Pseudoephedrine | α-Alkoxylation | >90:10 |

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. In the synthesis of this compound, kinetic resolution can be applied to a racemic precursor, most commonly the corresponding α-hydroxy acid or its ester.

Enzymatic kinetic resolution is a particularly attractive method. A racemic mixture of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated esters can then be separated. The unreacted enantiomerically pure α-hydroxy ester can be etherified to the desired 2-ethoxy derivative. Alternatively, dynamic kinetic resolution can be employed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov

| Resolution Method | Racemic Substrate | Enzyme/Catalyst | Product(s) |

| Enzymatic Kinetic Resolution | Racemic ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Lipase (e.g., CAL-B) | Enantiomerically pure ethyl 2-(4-fluorophenyl)-2-hydroxyacetate and its acylated counterpart |

| Dynamic Kinetic Resolution | Racemic ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Lipase and a racemization catalyst | Single enantiomer of acylated ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |

Derivatization Strategies of this compound

Derivatization of this compound is achieved by targeting its three main functional components: the carboxylic acid group, the ethoxy moiety, and the fluorophenyl ring. Each site offers unique opportunities for chemical modification to alter the compound's physicochemical properties.

The carboxylic acid is the most reactive functional group in the molecule and is a primary site for derivatization through esterification and amidation. These reactions convert the acid into esters and amides, which are fundamental in the synthesis of more complex molecules and active pharmaceutical ingredients. mdpi.commdpi.com

Esterification: The conversion of this compound to its corresponding esters can be accomplished through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid. researchgate.net Another common approach is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under mild, often neutral, conditions. rsc.org This method is particularly useful for acid-labile substrates. rsc.org

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a crucial transformation. Direct condensation of the acid and amine requires high temperatures and is often inefficient. Therefore, coupling agents are widely used to activate the carboxylic acid. Reagents such as DCC, EDCI, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions with high yields. researchgate.net Sustainable methods are also being developed, utilizing boron-based reagents or enzymatic catalysts. researchgate.netnih.gov

Table 1: Common Methods for Esterification and Amidation

| Transformation | Method | Reagents and Conditions | Key Features |

|---|---|---|---|

| Esterification | Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven; requires excess alcohol or removal of water. |

| Steglich | Alcohol, DCC or EDCI, DMAP (catalyst), Aprotic Solvent (e.g., DCM) | Mild conditions; suitable for sensitive substrates. rsc.org | |

| Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) Bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Useful for creating specific esters like benzyl esters. | |

| Amidation | Coupling Agent | Amine, EDCI or HATU, Base (e.g., DIPEA), Aprotic Solvent (e.g., DMF) | High yields, mild conditions, broad substrate scope. |

| Boron Catalysis | Amine, Boronic Acid Catalyst, Heat, Dehydrating Agent | A more sustainable alternative to traditional coupling agents. researchgate.net |

The ethoxy group at the alpha position is relatively stable but can be modified through ether cleavage. This reaction typically requires a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.compearson.com The process begins with the protonation of the ether oxygen, making it a good leaving group (ethanol). masterorganicchemistry.comlibretexts.org The halide ion then acts as a nucleophile, attacking the benzylic carbon to form an α-halo-α-(4-fluorophenyl)acetic acid intermediate.

This intermediate is highly valuable as it can subsequently react with various nucleophiles. For instance, treatment with a different alcohol or alkoxide allows for the synthesis of new α-alkoxy derivatives, effectively replacing the original ethoxy group. The reaction mechanism (Sₙ1 or Sₙ2) depends on the structure of the ether, but for a benzylic ether like this, an Sₙ1 pathway involving a stabilized carbocation is plausible. libretexts.org

The 4-fluorophenyl group can undergo electrophilic aromatic substitution (SₑAr) to introduce additional substituents onto the aromatic ring. wikipedia.org The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance, which stabilizes the carbocation intermediate (sigma complex). uci.edu However, due to its high electronegativity, fluorine is also a deactivating group, meaning reactions are generally slower compared to unsubstituted benzene. uci.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which can substitute a hydrogen atom on the ring, primarily at the positions ortho to the fluorine atom (positions 2 and 6 relative to the main substituent). pressbooks.publeah4sci.com

Halogenation: Introducing another halogen (e.g., Br, Cl) can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com Substitution will occur at the ortho positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), again directed to the ortho positions. masterorganicchemistry.com

The steric hindrance and electronic effects of the ethoxyacetic acid side chain will also influence the regioselectivity of these substitutions.

In a multi-step synthesis where other transformations are required on a larger molecule containing the this compound moiety, it is often necessary to protect the carboxylic acid group. Protection prevents the acidic proton from interfering with basic reagents (like Grignard or organolithium reagents) or the carboxylate from acting as an unwanted nucleophile.

The most common strategy is to convert the carboxylic acid into an ester, which is generally less reactive. researchgate.net The choice of ester depends on the conditions that will be used in subsequent steps and the specific conditions required for its eventual removal (deprotection).

Table 2: Common Protecting Groups for the Carboxylic Acid

| Protecting Group | Formation | Stability | Deprotection Conditions |

|---|---|---|---|

| Methyl or Ethyl Ester | Methanol or Ethanol with acid catalyst (H₂SO₄) | Stable to many non-aqueous acidic and basic conditions. | Base-catalyzed hydrolysis (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis (e.g., HCl, H₂O). |

| Benzyl Ester | Benzyl bromide with a base (e.g., Cs₂CO₃) | Stable to a wide range of conditions. | Catalytic hydrogenolysis (H₂, Pd/C), which is a very mild method. |

| tert-Butyl Ester | Isobutylene with an acid catalyst or tert-butyl alcohol with DCC | Stable to basic and nucleophilic conditions. | Acid-catalyzed cleavage (e.g., Trifluoroacetic acid - TFA). |

Green Chemistry Principles in Synthesis Optimization

Optimizing the synthesis of this compound and its derivatives increasingly involves the application of green chemistry principles to reduce environmental impact and improve efficiency. Key areas of focus include the use of sustainable catalysts, alternative solvents, and improved atom economy.

For derivatization reactions like esterification, traditional homogeneous catalysts such as sulfuric acid can be replaced with reusable, heterogeneous solid acid catalysts like Amberlyst-15 or metal-exchanged montmorillonite (B579905) nanoclays. researchgate.netgcsu.edunih.gov These catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can be recycled multiple times, minimizing waste. nih.gov Solvent-free, or "neat," reaction conditions are also being explored for esterification, further reducing the use of volatile organic compounds. gcsu.edu

In amidation, green approaches aim to move away from stoichiometric coupling agents that generate significant waste. Catalytic direct amidation methods using reusable Brønsted acidic ionic liquids, which can act as both solvent and catalyst, are gaining traction. researchgate.netacs.org Furthermore, enzymatic methods using lipases offer a highly sustainable route to amides, proceeding under mild conditions in environmentally benign solvents with high selectivity and generating water as the only byproduct. nih.govtaylorfrancis.com These strategies align with the core green chemistry goals of waste prevention, catalysis, and the use of safer solvents and reagents. semanticscholar.org

Reactivity and Mechanistic Investigations of 2 Ethoxy 2 4 Fluorophenyl Acetic Acid

Exploration of Principal Reaction Pathways

The structure of 2-Ethoxy-2-(4-fluorophenyl)acetic acid features three distinct reactive centers. The reactivity of the molecule is a composite of the chemical properties inherent to each of these groups.

The carboxylic acid group (-COOH) is typically the most reactive site on the molecule and is expected to undergo a variety of well-established transformations. These reactions are central to its utility as a building block in organic synthesis.

Key reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and a strong acid catalyst (such as H₂SO₄), the compound can form an ester. This reaction, known as the Fischer esterification, is an equilibrium process. nist.gov The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. nist.gov

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. sigmaaldrich.com This intermediate is highly susceptible to nucleophilic attack and is a common precursor for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid.

Amide Formation: The carboxylic acid can react with amines to form amides. This transformation is often facilitated by activating the carboxylic acid first (e.g., by converting it to an acyl chloride) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the removal of water.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Summary of Expected Reactions at the Carboxylic Acid Moiety

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Amide Formation | Amine (R'₂NH), Coupling Agent or Acyl Chloride Intermediate | Amide (-CONR'₂) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

The ethoxy group (-OCH₂CH₃) is an ether linkage. Ethers are generally quite stable and unreactive, often requiring harsh conditions to be cleaved.

Acidic Cleavage: The ether linkage can be cleaved by treatment with strong acids, particularly strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. tcichemicals.com A nucleophile (e.g., I⁻ or Br⁻) then attacks one of the adjacent carbon atoms via an Sₙ1 or Sₙ2 pathway. tcichemicals.com Given the benzylic position of the ether in this molecule, an Sₙ1-type cleavage might be favored due to the potential for stabilization of the resulting carbocation.

Hydrolysis: While ether hydrolysis typically requires strong acidic conditions, studies on analogous compounds like 2,4-Dichlorophenoxyacetic acid show that hydrolysis can occur in aqueous solutions, with the rate being pH-dependent. researchgate.netresearchgate.net For this compound, acidic conditions would likely be required to facilitate the hydrolysis, yielding 2-hydroxy-2-(4-fluorophenyl)acetic acid and ethanol (B145695).

The 4-fluorophenyl group can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces one of the hydrogen atoms on the aromatic ring. wikipedia.org The position of substitution is directed by the substituents already present on the ring.

Directing Effects:

Fluorine (-F): The fluorine atom is an ortho, para-director due to the ability of its lone pairs to donate electron density and stabilize the cationic intermediate (the arenium ion or sigma complex). libretexts.org However, due to its high electronegativity, it is also a deactivating group, making the ring less reactive than benzene.

2-Ethoxy-acetic acid side chain [-CH(OEt)COOH]: This substituent is more complex. The carboxylic acid group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. The ether oxygen has lone pairs that could donate into the ring, which would be an activating, ortho, para-directing effect. However, the influence of the strongly deactivating carboxyl group likely dominates, making the entire substituent a net deactivator and a meta-director relative to its point of attachment.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions provides insight into the formation of intermediates, transition states, and the factors controlling reaction rates and outcomes.

While specific computational studies on the transition states for reactions of this compound are not available, their general features can be inferred.

Fischer Esterification: The mechanism proceeds through a series of proton transfers and the formation of a key tetrahedral intermediate after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Transition state analysis would focus on the energy barriers for the formation and collapse of this intermediate.

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion. libretexts.org The rate-determining step is typically the formation of this intermediate. Transition state analysis would model the structure and energy of the transition state leading to the arenium ion, which would be influenced by the electronic effects of the fluorine and the ethoxy-acetic acid substituents. Computational chemistry would be essential to precisely model these transition states and predict the regioselectivity of the reaction.

Detailed kinetic and thermodynamic parameters for reactions involving this compound have not been published. However, the principles can be discussed in the context of analogous systems.

Reaction Kinetics: Kinetic studies would measure reaction rates under varying conditions (temperature, concentration, catalyst) to determine the rate law and activation energy (Ea). For instance, in an esterification reaction, the rate is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst.

Thermodynamics: Thermodynamic analysis would determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. Most reactions of the carboxylic acid group, such as esterification and amide formation, are reversible, meaning the ΔG is relatively small, and the reaction can be driven to completion by manipulating reaction conditions (e.g., removing water).

As an illustrative example, kinetic and computational studies on the hydrolysis of 2,4-Dichlorophenoxyacetic acid, which also contains an ether linkage to an aromatic ring, revealed a first-order, pH-dependent reaction with a calculated activation barrier of 21.2 kcal/mol. researchgate.net Similar studies would be necessary to quantify the reactivity of this compound.

Table 2: Illustrative Kinetic and Thermodynamic Data for an Analogous Reaction (Hydrolysis of 2,4-Dichlorophenoxyacetic Acid)

| Parameter | Value/Observation | Reference |

|---|---|---|

| Reaction Order | First-order | researchgate.net |

| pH Dependence | Rate is faster in acidic solution | researchgate.net |

| Activation Barrier (Calculated) | 21.2 kcal/mol | researchgate.net |

| Identified Products | 2,4-dichlorophenol and glycolic acid | researchgate.net |

Note: This data is for an analogous compound and serves only to illustrate the types of parameters determined in such studies.

Intermediates Identification and Characterization

Detailed studies identifying and characterizing reaction intermediates specifically for this compound are not extensively reported in publicly accessible literature. However, based on general principles of organic chemistry, the synthesis of this compound from 2-hydroxy-2-(4-fluorophenyl)acetic acid would likely proceed through an alkoxide intermediate.

The formation of this intermediate can be conceptualized as a two-step process. First, a suitable base would deprotonate the hydroxyl group of 2-hydroxy-2-(4-fluorophenyl)acetic acid. The resulting alkoxide would then act as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in a Williamson ether synthesis. The characterization of such a transient intermediate would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy if the intermediate were stable enough to be observed. However, in most synthetic applications, such intermediates are consumed in situ and not isolated.

Catalytic Transformations Involving this compound

While the broader field of catalytic transformations is vast, specific examples involving this compound are not well-documented in peer-reviewed journals. The following sections reflect the general potential for this molecule to participate in such reactions, though specific data is not available.

Role as a Substrate in Metal-Catalyzed Coupling Reactions

There is a lack of specific studies detailing the use of this compound as a substrate in metal-catalyzed coupling reactions. Phenylacetic acid derivatives can, in principle, undergo transformations such as decarboxylative coupling, where the carboxylic acid moiety is replaced. For this to occur with this compound, a typical reaction would involve a palladium catalyst and a suitable coupling partner.

Table 1: Hypothetical Metal-Catalyzed Coupling Reaction

| Catalyst | Coupling Partner | Potential Product |

| Pd(OAc)₂/Ligand | Aryl Boronic Acid | 1-ethoxy-1-(4-fluorophenyl)-1-aryl-ethane |

| NiCl₂(dppp) | Grignard Reagent | 1-ethoxy-1-(4-fluorophenyl)-alkane |

Note: This table is illustrative of potential reactions and is not based on reported experimental data for this compound.

Applications in Organocatalysis

The direct application of this compound in organocatalysis has not been described in the available literature. Organocatalysis often utilizes small organic molecules to catalyze chemical reactions. While the carboxylic acid group could potentially act as a Brønsted acid catalyst, or the molecule could be a precursor to a chiral organocatalyst, no such applications have been reported.

Asymmetric Catalysis for Derivatization

The derivatization of this compound via asymmetric catalysis to yield chiral products is a plausible but undocumented area of research. The chiral center at the alpha-carbon bearing the ethoxy and phenyl groups means that enantiomerically pure forms of this compound could be valuable synthetic intermediates. Asymmetric esterification or amidation catalyzed by chiral enzymes (e.g., lipases) or synthetic chiral catalysts could, in theory, be employed to resolve a racemic mixture of this compound or to create chiral derivatives.

Table 2: Potential Asymmetric Derivatization Reactions

| Catalytic Method | Reagent | Potential Chiral Product |

| Enzymatic Resolution (e.g., Lipase) | Alcohol | (R)- or (S)-ethyl 2-ethoxy-2-(4-fluorophenyl)acetate |

| Chiral Amine Catalysis | Amine | (R)- or (S)-2-ethoxy-2-(4-fluorophenyl)-N-alkyl-acetamide |

Note: This table represents potential synthetic strategies rather than documented experimental outcomes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and energy.

An analysis of the electronic structure would reveal the distribution of electrons within the 2-Ethoxy-2-(4-fluorophenyl)acetic acid molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, an electrostatic potential map would illustrate the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and would require specific calculations to be determined.

Modeling reaction pathways allows for the theoretical investigation of chemical reactions involving this compound. By calculating the potential energy surface, chemists can identify transition states and intermediates for proposed reactions, such as esterification, decarboxylation, or reactions at the fluorophenyl ring. The activation energies calculated for these pathways would determine the feasibility and kinetics of the reactions. This is particularly valuable for understanding its synthesis and degradation mechanisms without the need for extensive laboratory experimentation.

Quantum chemistry is a powerful tool for predicting various spectroscopic properties. Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR and Raman spectra correspond to specific bond stretches, bends, and torsions within the molecule, aiding in its structural identification. Calculated NMR chemical shifts for the 1H, 13C, and 19F nuclei would provide a theoretical benchmark for experimental data, helping to confirm the molecular structure and purity of synthesized samples.

Molecular Modeling and Conformational Analysis

While quantum calculations focus on electronic properties, molecular modeling techniques are used to explore the three-dimensional structure and dynamics of molecules.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | (Value) | 0.00 | (Value) |

| 2 | (Value) | (Value) | (Value) |

Note: This table represents a potential outcome of a conformational analysis and requires specific computational study.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a critical role in the physical properties and biological activity of molecules. For this compound, the carboxylic acid group is a prime site for forming strong hydrogen bonds, which could lead to dimerization in the solid state or in non-polar solvents. The fluorine atom can also participate in weaker interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to identify and characterize these non-covalent interactions, providing insight into the molecule's crystal packing and its interactions with other molecules.

In Silico Design of Novel Derivatives for Targeted Reactivity

The in silico design of novel derivatives of this compound is a strategic approach to modulate its reactivity and biological activity. Computational tools allow for the rational design of new molecular entities with improved characteristics, such as enhanced binding affinity to a specific biological target or optimized pharmacokinetic properties. This process typically involves a combination of molecular modeling techniques, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and absorption, distribution, metabolism, and excretion (ADME) predictions.

A hypothetical study might focus on designing derivatives with enhanced anti-inflammatory properties by targeting the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov In such a study, various substituents could be virtually added to the parent molecule, and their binding affinities to the COX-2 active site would be calculated using molecular docking simulations. nih.gov The results of these simulations can help prioritize which derivatives are most likely to be active and warrant synthesis and further experimental testing.

The following interactive data table presents hypothetical results from an in silico screening of designed derivatives of this compound, targeting the COX-2 enzyme. The table includes the modification made to the parent compound, the predicted binding affinity (in kcal/mol), and a predicted Lipinski's Rule of Five compliance, which is a common filter for drug-likeness.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Compliance |

| Parent Compound | None | -7.2 | Compliant |

| Derivative 1 | Ethoxy group replaced with a methoxy (B1213986) group | -6.9 | Compliant |

| Derivative 2 | Addition of a hydroxyl group at the para-position of the phenyl ring | -7.8 | Compliant |

| Derivative 3 | Carboxylic acid replaced with a tetrazole ring | -8.1 | Compliant |

| Derivative 4 | Fluorine atom replaced with a chlorine atom | -7.4 | Compliant |

| Derivative 5 | Addition of a methylsulfonyl group to the phenyl ring | -8.5 | Compliant |

These hypothetical in silico results suggest that the addition of a methylsulfonyl group (Derivative 5) or the replacement of the carboxylic acid with a tetrazole ring (Derivative 3) could significantly enhance the binding affinity to the target enzyme. Such computational findings provide a strong rationale for the synthesis of these specific derivatives for further biological evaluation. The use of computational models in this manner accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter, a critical step in the synthesis of many pharmaceuticals and natural products. wiley-vch.de 2-Ethoxy-2-(4-fluorophenyl)acetic acid possesses the key attributes of a valuable chiral building block.

Defined Stereocenter: The primary feature is the stereogenic carbon atom alpha (α) to the carboxylic acid, bearing four different substituents (carboxyl, 4-fluorophenyl, ethoxy, and a hydrogen atom). When used in its enantiopure form (either R or S), it allows for the direct and reliable installation of a chiral center in a target molecule.

Orthogonal Functionality: The molecule contains a carboxylic acid and an ether linkage. These functional groups have different reactivities, allowing for selective chemical transformations. The carboxylic acid can be readily converted into amides, esters, or alcohols, or used in coupling reactions, while the ethoxy group remains stable under many of these conditions.

Incorporation of Fluorine: The 4-fluorophenyl group is a desirable feature in medicinal chemistry. The inclusion of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. Using this compound provides a direct route to introduce this valuable moiety.

The synthesis of complex chiral molecules often relies on precursors like chiral α-hydroxy acids. nih.gov The ethoxy group in this compound can be viewed as a protected or stabilized version of a hydroxyl group, offering an alternative synthetic strategy where the free hydroxyl might be problematic. The principles of asymmetric synthesis, which aim to create specific enantiomers, heavily rely on the availability of such well-defined chiral precursors. nih.govwiley.com

| Structural Feature | Description | Utility in Complex Molecule Construction |

|---|---|---|

| α-Chiral Center | Asymmetric carbon bonded to the carboxyl, ethoxy, and fluorophenyl groups. | Directly introduces a specific stereoisomer into the target molecule, crucial for biological activity. |

| Carboxylic Acid | -COOH functional group. | Serves as a versatile chemical handle for forming amides, esters, and for C-C bond formation (e.g., coupling reactions). |

| Ethoxy Group | -OCH2CH3 ether linkage at the chiral center. | Acts as a stable α-alkoxy substituent, influencing the molecule's conformation and electronic properties. Can be considered a protected hydroxyl group. |

| 4-Fluorophenyl Group | Aromatic ring with a fluorine atom at the para position. | Introduces a fluorine atom, which can enhance metabolic stability, receptor binding affinity, and bioavailability of the final product. |

Precursors for Advanced Organic Scaffolds

Organic scaffolds are core structures upon which a variety of substituents are attached to create libraries of compounds for drug discovery and other applications. This compound is well-suited to act as a precursor for generating diverse and advanced molecular frameworks.

Through chemical manipulation of its carboxylic acid group, the compound can be used to synthesize a range of derivatives. For instance, conversion to an acyl chloride or activation with coupling agents would allow it to be linked to various amines or alcohols, forming libraries of amides and esters. These derivatives are not only final products but can also be intermediates for more complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, derivatives of 2-arylpropionic acids have been used to synthesize novel amide and hydrazone structures with potential biological activity. nih.govmdpi.com Similarly, the functional groups of this compound could be employed in cyclization reactions to form lactones, lactams (such as β-lactams), or other ring systems. nih.gov

Utility in Synthetic Methodologies Development

The development of new synthetic methods is a fundamental aspect of organic chemistry. sciencedaily.com Compounds with well-defined structures and specific properties are often used as model substrates to test the efficacy, scope, and stereoselectivity of new reactions. This compound, particularly in its racemic or enantiopure forms, could serve as an excellent substrate for developing new synthetic methodologies.

For example:

Asymmetric Catalysis: It could be used as a starting material to test new catalytic methods for the enantioselective derivatization of carboxylic acids.

C-H Activation: Researchers developing methods for C-H activation could use the fluorophenyl ring to test the regioselectivity of new catalysts.

Fluorine NMR Spectroscopy: The presence of the fluorine atom provides a powerful analytical handle. ¹⁹F NMR spectroscopy is a highly sensitive technique that can be used to monitor reaction progress and determine the enantiomeric purity of products without the need for chiral chromatography, by using chiral derivatizing agents. This makes the compound a useful tool for high-throughput screening of new reaction conditions.

The development of catalytic asymmetric methods for synthesizing α-stereogenic carboxylic acids is an active area of research, and robust model compounds are essential for validating these new techniques. rsc.org

Potential in Functional Materials Design

The unique combination of a chiral center, an ether linkage, and a fluorinated aromatic ring suggests that this compound could be a valuable monomer or additive in the design of functional materials like liquid crystals and specialty polymers.

Liquid Crystals: The rigid, rod-like nature of the fluorophenyl group is a common feature in liquid crystal molecules (mesogens). Fluorine substitution is often used to tune the dielectric anisotropy and melting behavior of liquid crystalline phases. mdpi.com Furthermore, introducing a chiral center, such as the one in this compound, is the primary strategy for creating chiral liquid crystal phases, including cholesteric (chiral nematic) and ferroelectric (chiral smectic C*) phases. These materials are essential for applications in displays and optical devices. dtic.mil

Polymers: If incorporated into a polymer backbone, for example by converting the carboxylic acid to a polymerizable group like an acrylate (B77674) or by using it in a polycondensation reaction, the compound could impart specific properties to the resulting material. The fluorine content could enhance thermal stability and chemical resistance, while the chirality could lead to polymers with chiroptical properties, useful for optical films or chiral separation media. While this direct application has not been reported, the synthesis of polymers for specialized applications, such as the removal of phenoxyacetic acids from water, demonstrates the tailored use of such monomers. mdpi.com

| Material Type | Relevant Structural Feature(s) | Potential Contribution and Application |

|---|---|---|

| Liquid Crystals | Chiral Center, 4-Fluorophenyl Group | Induction of chiral nematic or smectic phases. The fluorophenyl group can influence mesophase stability and dielectric properties. Potential use in advanced display technologies and optical sensors. |

| Specialty Polymers | Chirality, Fluorine Content, Carboxylic Acid (as a polymerization point) | Creation of polymers with high thermal stability and specific optical activity. Potential use as chiral stationary phases in chromatography, or in nonlinear optical materials. |

Q & A

Q. What are the standard synthetic protocols for preparing 2-Ethoxy-2-(4-fluorophenyl)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves hydrolysis of ester precursors under acidic or basic conditions, followed by neutralization. For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate can be hydrolyzed to yield 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid with 81% efficiency using controlled pH adjustments . Key considerations include:

- Reagent selection : Use aqueous NaOH or HCl for hydrolysis, ensuring stoichiometric equivalence.

- Temperature control : Maintain 60–80°C to accelerate hydrolysis without side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Yield optimization relies on monitoring reaction progress via TLC and adjusting solvent polarity during crystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The ethoxy group (–OCH2CH3) appears as a quartet (δ ~1.2–1.4 ppm) and triplet (δ ~3.4–3.6 ppm). The fluorophenyl aromatic protons resonate as multiplets (δ ~7.1–7.3 ppm), while the acetic acid proton shows a broad singlet (δ ~12.7 ppm) .

- HRMS : Accurate mass determination (e.g., [M-H]<sup>−</sup> at m/z 234.0182) confirms molecular formula (C10H10FO3) and distinguishes isotopic patterns .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm<sup>−1</sup>) and C–F vibrations (~1220 cm<sup>−1</sup>) provide functional group confirmation.

Advanced Research Questions

Q. How can researchers interpret complex ADLF (Adiabatic Demagnetization in a Longitudinal Field) spectra for deuterated analogs of this compound?

- Methodological Answer : ADLF spectroscopy is critical for studying deuteron environments in solid-state deuterated compounds. For 2-(4-fluorophenyl)[2,2-<sup>2</sup>H2]acetic acid:

- Single-transition spectra may show complex multiplets due to inequivalent deuterons, requiring simulation software (e.g., DMFIT) to model dipolar couplings .

- Double-transition spectra resolve splitting patterns, with torsion angles (e.g., H–Cα–Cacid–OH) influencing peak multiplicity. Compare experimental data to Karplus-type relationships for validation .

- Deuteration level : Ensure ≥85% isotopic enrichment to minimize signal interference from protiated impurities .

Q. What strategies resolve crystallographic ambiguities in determining the solid-state structure of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Refine unit cell parameters (e.g., monoclinic P21/c space group) using programs like SHELXL. For accurate positional parameters, collect high-resolution data (θ > 25°) and apply anisotropic displacement models .

- ORTEP diagrams : Visualize deuteron equivalency (e.g., deuterated CH2 groups) to confirm symmetry. In 2-(4-fluorophenyl)[2,2-<sup>2</sup>H2]acetic acid, deuterons exhibit no inequivalency relative to hydroxyl oxygen, simplifying refinement .

- Estimated standard deviations (ESDs) : Report ESDs for bond lengths (e.g., C–F: 1.35 ± 0.02 Å) to quantify measurement uncertainty .

Q. How do electronic effects of the 4-fluorophenyl group influence the acidity of the acetic acid moiety in this compound?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare pKa values of fluorinated vs. non-fluorinated analogs. The electron-withdrawing –F group increases acidity by stabilizing the deprotonated form via resonance .

- Experimental validation : Titrate the compound in aqueous ethanol (0.1 M NaOH) and monitor pH shifts. Compare to reference compounds (e.g., 2-phenylacetic acid) to isolate substituent effects.

- Correlation with bioactivity : Enhanced acidity may improve binding to enzymatic active sites, as seen in fluorophenylglycine derivatives .

Data Contradiction & Validation

Q. What approaches address discrepancies between theoretical and experimental <sup>1</sup>H NMR chemical shifts for this compound?

- Methodological Answer :

- Simulation tools : Use ACD/Labs or MestReNova to predict shifts via incremental rules. Discrepancies >0.3 ppm suggest conformational flexibility (e.g., rotameric states of the ethoxy group) .

- Solvent effects : Compare DMSO-d6 (δ ~12.7 ppm for COOH) vs. CDCl3 (δ ~10.9 ppm) to assess hydrogen bonding impacts.

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 25°C) can resolve overlapping peaks caused by rapid exchange .

Q. How can researchers validate the purity of this compound when HPLC and NMR data conflict?

- Methodological Answer :

- Orthogonal techniques : Combine HPLC (C18 column, 0.1% TFA in H2O/MeCN) with LC-MS to detect trace impurities (<0.1%).

- DSC/TGA : Thermal analysis (melting point: 114–116°C) identifies polymorphic forms or solvates .

- Elemental analysis : Compare experimental C/H/N ratios (e.g., C10H10FO3: C 58.82%, H 4.90%) to theoretical values .

Application-Oriented Questions

Q. What are the potential biomedical applications of this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Structure-activity relationships (SAR) : Modify the ethoxy group to –OCH2CF3 or –OPh to enhance lipophilicity and target binding (e.g., cyclooxygenase inhibition) .

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., CM-H2DCFDA for ROS detection) to quantify inhibitory potency .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., acetylcholinesterase) to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.